1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde
Description
1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a benzyl group at the 1-position, a chlorine atom at the 5-position, and an aldehyde functional group at the 4-position of the heterocyclic ring. This compound is synthesized via the Vilsmeier-Haack reaction, a widely used method for formylating aromatic systems, starting from 1-benzyl-5-chloro-3-substituted-1H-pyrazol-5(4H)-one precursors . The aldehyde group at position 4 makes it a versatile intermediate for further derivatization in pharmaceutical and agrochemical research.
Key spectral data for this compound includes a characteristic aldehyde proton signal at δ 9.88 ppm in $ ^1H $ NMR, along with aromatic protons from the benzyl group (δ 7.25–7.37 ppm) and the N-benzyl methylene protons (δ 5.33 ppm) . Its molecular formula is C${12}$H${11}$ClN$_2$O, with a molar mass of 234.68 g/mol.
Properties
IUPAC Name |
1-benzyl-5-chloropyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(8-15)6-13-14(11)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCPJSCIOHPRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-46-0 | |
| Record name | 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . The reaction proceeds through the formation of an intermediate chloroformyl compound, which is then converted to the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: 1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Benzyl-5-chloro-1H-pyrazole-4-methanol.
Substitution: 1-Benzyl-5-azido-1H-pyrazole-4-carbaldehyde (when using NaN3).
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H9ClN2O
SMILES : C1=CC=C(C=C1)CN2C(=C(C=N2)C=O)Cl
InChIKey : SGCPJSCIOHPRCA-UHFFFAOYSA-N
The compound features a pyrazole ring with a benzyl group at the 1-position, a chlorine atom at the 5-position, and an aldehyde functional group at the 4-position. This unique structure contributes to its reactivity and potential applications in various fields.
Medicinal Chemistry
1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown significant biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit notable antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Properties : The compound has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Studies
The biological activity of this compound has been explored extensively:
- Anticancer Research : Compounds derived from pyrazoles have been studied for their anticancer properties, with some derivatives showing promising results in inhibiting tumor growth in vitro .
- Mechanism of Action : The mechanism often involves interaction with enzymes or receptors, modulating their activity, which can lead to therapeutic effects against various diseases.
Material Science
In material science, this compound is investigated for its potential to develop novel materials with specific properties:
- Conductivity and Fluorescence : Research is ongoing into how modifications of the pyrazole structure can lead to materials with enhanced electrical conductivity or fluorescence properties.
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits COX enzymes; potential NSAID alternative | |
| Anticancer | Inhibits tumor growth in vitro |
Case Study 1: Antimicrobial Efficacy
A study published in PMC demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for new antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Bandgar et al. explored the anti-inflammatory properties of pyrazole derivatives. They found that certain compounds inhibited COX enzymes effectively, presenting an opportunity for developing new anti-inflammatory medications with fewer side effects compared to existing NSAIDs .
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atom and benzyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Effects on Melting Points : The benzyl-substituted derivatives exhibit lower melting points compared to phenyl analogs (e.g., 35°C for 3-propyl-benzyl vs. 140–141°C for 3-methyl-phenyl). This is attributed to the bulky benzyl group disrupting crystal packing efficiency .
- Aldehyde Reactivity : The aldehyde proton signal (δ ~9.88–9.95 ppm) remains consistent across derivatives, confirming its stability regardless of substituents.
- Synthetic Universality : All compounds are synthesized via the Vilsmeier-Haack reaction, highlighting its adaptability for pyrazole functionalization .
Crystallographic and Structural Insights
- Crystal Packing : Derivatives like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde have been structurally characterized using SHELX and ORTEP-III , revealing planar pyrazole rings and intramolecular hydrogen bonds involving the aldehyde group . These interactions influence stability and reactivity.
Biological Activity
1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and synthesis routes, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrazole ring substituted with a benzyl group and a chlorine atom at specific positions. The presence of an aldehyde functional group enhances its reactivity, making it a valuable scaffold for medicinal chemistry.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Numerous studies have demonstrated the potential of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer types such as lung, breast, and colorectal cancers .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Pyrazole derivatives have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some studies suggest that pyrazole-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to modulation of their activity. This interaction can disrupt cellular processes critical for cancer cell survival or pathogen growth .
- Cell Cycle Arrest : Research indicates that certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often linked to their ability to interfere with signaling pathways involved in cell proliferation .
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, contributing to their anticancer effects by promoting apoptosis in malignant cells .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from hydrazine and appropriate carbonyl compounds. A common synthetic route includes:
- Formation of the pyrazole ring via hydrazine reaction with a 1,3-diketone.
- Introduction of the chlorine atom through chlorination reactions.
- Addition of the benzyl group via nucleophilic substitution.
Case Study: Anticancer Activity
A study evaluating various pyrazole derivatives highlighted that compounds similar to this compound exhibited significant antiproliferative effects on breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 20 µM to 50 µM . The research emphasized the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzyl group, chlorine atom | Anticancer, antimicrobial |
| 5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | Lacks benzyl group | Moderate anticancer activity |
| 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | Lacks chlorine atom | Lower reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-benzyl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF. This reaction introduces the aldehyde group at the 4-position and chlorination at the 5-position . Key steps include:
- Refluxing the pyrazole precursor with DMF and POCl₃ under anhydrous conditions.
- Neutralization with aqueous NaHCO₃ and purification via column chromatography (hexane/ethyl acetate).
- Typical yields range from 55–61% depending on substituents .
Q. How is this compound characterized structurally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and X-ray crystallography are standard.
- ¹H NMR (CDCl₃): Key signals include δ 9.88 ppm (aldehyde proton) and δ 5.33 ppm (benzyl CH₂) .
- X-ray crystallography confirms planar geometry, with bond lengths (e.g., C=O at 1.22 Å) and torsion angles reported .
- IR : A strong C=O stretch at ~1683 cm⁻¹ .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation of vapors/dust.
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Store in a dry, cool environment away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical help .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the Vilsmeier-Haack synthesis?
- Methodological Answer :
- Temperature : Prolonged reflux (>3 hours) increases conversion but risks decomposition.
- Solvent : Anhydrous DMF is critical; traces of water reduce chlorination efficiency .
- Catalyst : Adding molecular sieves (3Å) enhances aldehyde formation by scavenging moisture .
- Workup : Rapid quenching with ice-water minimizes side reactions (e.g., over-chlorination) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Twinning : Common due to flexible benzyl groups. Use SHELXL ’s TWIN/BASF commands to model twinned domains .
- Disorder : Benzyl groups may exhibit positional disorder. Apply restraints (SIMU/DELU) to thermal parameters .
- Data Quality : High-resolution data (≤0.8 Å) is preferred. Collect multiple crystallographic datasets to resolve ambiguities .
Q. How does the chloro substituent influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer :
- The 5-chloro group is highly reactive toward nucleophiles (e.g., phenols) under basic conditions (K₂CO₃, DMF, 80°C).
- Mechanism : The reaction proceeds via an SNAr pathway, where electron-withdrawing aldehyde and benzyl groups activate the C-Cl bond for displacement .
- Regioselectivity : Substitution occurs exclusively at the 5-position; the 4-carbaldehyde group directs attack due to resonance stabilization of the intermediate .
Q. Can computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The aldehyde group lowers LUMO energy, favoring nucleophilic attacks.
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock) can predict binding modes in catalytic systems (e.g., Suzuki-Miyaura coupling) .
- Solvent Effects : COSMO-RS models assess solvent polarity’s impact on reaction barriers .
Q. How is purity assessed, and what stability issues are observed during long-term storage?
- Methodological Answer :
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to detect impurities (retention time ~6.2 min for the aldehyde) .
- Stability : The compound degrades under light/moisture, forming 1-benzyl-5-hydroxy derivatives. Store in amber vials with desiccants (silica gel) .
- TGA/DSC : Thermal decomposition starts at ~180°C, with a sharp endotherm corresponding to aldehyde oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
